![molecular formula C6H8Br2 B2363975 1,1-Dibromospiro[2.3]hexane CAS No. 33669-81-7](/img/structure/B2363975.png)
1,1-Dibromospiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromospiro[2.3]hexane is an organic compound with the molecular formula C6H8Br2. It is characterized by a spirocyclic structure, where a three-membered ring and a four-membered ring share a single carbon atom. This compound is notable for its unique structural features and its reactivity, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromospiro[2.3]hexane can be synthesized through the bromination of spiro[2.3]hexane. The reaction typically involves the addition of bromine to spiro[2.3]hexane in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo compound. The temperature is maintained at low levels, often using an ice-salt bath, to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The product is typically purified through distillation under reduced pressure to remove any impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromospiro[2.3]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are used to promote elimination reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted compounds, such as alcohols, amines, or thiols.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Reduction Reactions: The major products are the corresponding hydrocarbons
Scientific Research Applications
1,1-Dibromospiro[2.3]hexane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Research: It is studied for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological systems
Mechanism of Action
The mechanism of action of 1,1-dibromospiro[2.3]hexane involves its reactivity towards nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo elimination reactions to form alkenes, which can further participate in additional chemical reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclohexane: Similar in having two bromine atoms but differs in the position of the bromine atoms and the ring structure.
1,1-Dibromoethane: Similar in having two bromine atoms on the same carbon but differs in the overall structure and size of the molecule.
1,1-Dibromopropane: Similar in having two bromine atoms on the same carbon but differs in the length of the carbon chain.
Uniqueness
1,1-Dibromospiro[2.3]hexane is unique due to its spirocyclic structure, which imparts distinct reactivity and properties compared to other dibromo compounds. The presence of both three-membered and four-membered rings in the same molecule makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
Properties
IUPAC Name |
2,2-dibromospiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2/c7-6(8)4-5(6)2-1-3-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBBKXQFGLLBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chlorophenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2363893.png)
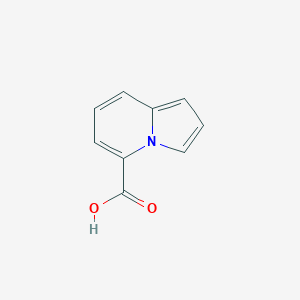
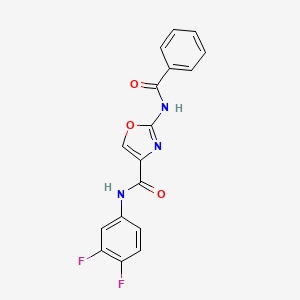
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carbonyl)-1,3-thiazole](/img/structure/B2363897.png)
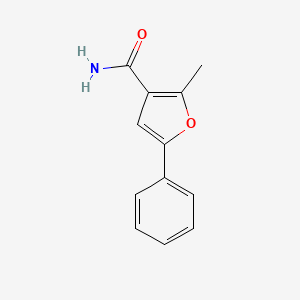
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![3-{3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2363904.png)
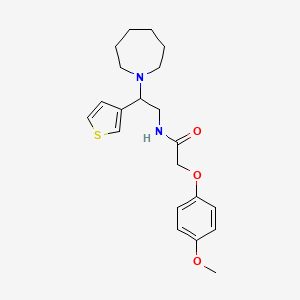
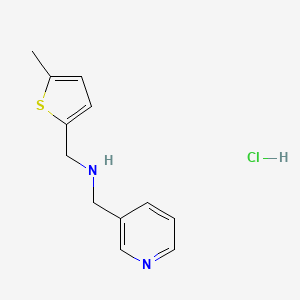
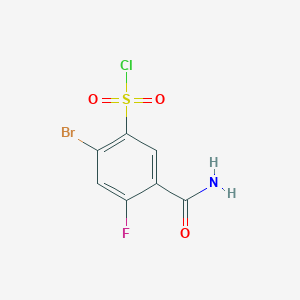
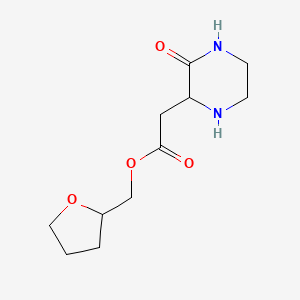
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)
